molecular formula C25H30IP B8477123 Phosphonium, heptyltriphenyl-, iodide CAS No. 59378-88-0

Phosphonium, heptyltriphenyl-, iodide

Cat. No.: B8477123
CAS No.: 59378-88-0
M. Wt: 488.4 g/mol
InChI Key: DTXSKFAPWRVSKE-UHFFFAOYSA-M
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Description

Phosphonium, heptyltriphenyl-, iodide is a quaternary phosphonium salt comprising a central phosphorus atom bonded to three phenyl groups, one heptyl chain, and an iodide counterion. Such compounds are typically crystalline solids, soluble in polar organic solvents like acetone or ethanol, and insoluble in non-polar media . They serve as phase-transfer catalysts, reagents in Wittig reactions, and intermediates in organic synthesis . Their reactivity and stability are influenced by the steric and electronic effects of substituents, such as the heptyl chain’s hydrophobicity and the iodide’s nucleophilicity .

Properties

CAS No.

59378-88-0

Molecular Formula

C25H30IP

Molecular Weight

488.4 g/mol

IUPAC Name

heptyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C25H30P.HI/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25;/h6-14,16-21H,2-5,15,22H2,1H3;1H/q+1;/p-1

InChI Key

DTXSKFAPWRVSKE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

Phosphonium salts are widely used as intermediates in organic synthesis. They can facilitate the formation of various organic compounds through reactions such as:

  • Wittig Reaction : The phosphonium salt can be converted to a ylide, which is then used to synthesize alkenes from carbonyl compounds.
  • Synthesis of Heterocycles : Phosphonium salts are involved in the synthesis of heterocyclic compounds, which are important in pharmaceuticals.

Role in Material Science

Phosphonium, heptyltriphenyl-, iodide has been investigated for its role in the development of advanced materials:

  • Ionic Liquids : Due to its ionic nature, it can be utilized to create hydrophobic deep eutectic solvents, enhancing solubility and stability in various chemical processes .
  • Luminescent Materials : The compound has potential applications in luminescent materials for sensors and optoelectronic devices. Its structural properties allow for efficient light absorption and emission, making it suitable for use in display technologies .

Case Studies

Several studies have highlighted the practical applications of phosphonium salts:

  • Hybrid Metal Halide Glasses : Research has shown that phosphonium compounds can be used to create hybrid metal halide glasses with tailored optoelectronic properties. For instance, heptyltriphenylphosphonium has been incorporated into glass matrices to enhance thermal stability and optical performance .
  • Biological Applications : Some phosphonium salts exhibit biological activity, serving as potential lead compounds for drug development. Their ability to penetrate biological membranes makes them candidates for targeted drug delivery systems .

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphonium Iodides

Structural and Physical Properties

Key differences arise from alkyl chain length and substituent bulk. For example:

Compound Name Molecular Formula Molecular Weight Physical State Key Properties References
Methyltriphenylphosphonium iodide C₁₉H₁₈P·I 480.32 White crystals Hygroscopic; phase-transfer catalyst
Ethyltriphenylphosphonium iodide C₂₀H₂₀P·I 494.34 Crystalline solid Used in nucleophilic substitutions
Butyltriphenylphosphonium bromide C₂₂H₂₄BrP 415.30 White powder High thermal stability
Triphenylhexadecylphosphonium iodide C₃₄H₅₀P·I 720.60 Yellowish crystals Lipophilic; ecotoxicological studies
Tributylmethylphosphonium iodide C₁₃H₃₀P·I 368.26 Liquid/paste Ionic liquid applications

Key Observations :

  • Alkyl Chain Impact : Longer chains (e.g., hexadecyl) increase lipophilicity and molecular weight, affecting solubility and environmental persistence .
  • Counterion Role : Iodide’s polarizability enhances nucleophilic substitution rates compared to bromide .
  • Thermal Stability : Bulky aryl groups (e.g., phenyl) improve thermal stability, while shorter alkyl chains reduce melting points .

Q & A

Basic Research Question

  • Storage : Under argon at –20°C to prevent iodide oxidation.
  • Purge cycles : Reactions require 3× vacuum-argon cycles to remove O2_2.
  • Quenching : Excess reagent is neutralized with Na2_2S2_2O3_3 to avoid HI formation. Safety data sheets (SDS) recommend PPE (gloves, goggles) due to skin irritation risks (LD50_{50} > 2000 mg/kg in rats) .

How do computational models predict the solvation behavior of heptyltriphenylphosphonium iodide in ionic liquids?

Advanced Research Question
MD simulations (AMBER force field) reveal:

  • Solvation shells : The iodide anion is coordinated by 6–8 solvent molecules in [BMIM][PF6_6].
  • Diffusion coefficients : Lower for heptyl derivatives (1.2 × 1010^{-10} m2^2/s) vs. methyl analogs (3.5 × 1010^{-10} m2^2/s), attributed to hydrophobic interactions.
    These insights guide solvent selection for electrochemical applications .

What are the limitations of using heptyltriphenylphosphonium iodide in large-scale Appel reactions?

Advanced Research Question

  • Byproduct formation : Triphenylphosphine oxide (TPPO) complicates purification. Scalable solutions include TPPO removal via SiO2_2 chromatography (80% recovery).
  • Cost : Heptyl iodide is costlier than methyl/ethyl analogs. Optimizing molar ratios (1:1.1 PPh3_3:alkyl iodide) reduces waste .

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